molecular formula C52H43NO4P2PdS B8117980 Xantphos palladacycle gen 4

Xantphos palladacycle gen 4

Cat. No.: B8117980
M. Wt: 946.3 g/mol
InChI Key: KOOVUEQXJMPHRD-UHFFFAOYSA-M
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Description

Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) is a complex organometallic compound. It is known for its role as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. The compound features a palladium center coordinated with a xanthene-based ligand and a methanesulfonate group, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) undergoes several types of reactions:

Common Reagents and Conditions

    Reagents: Aryl halides, alkylzinc reagents, carbon monoxide, triethylamine.

    Conditions: Typically, these reactions are carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-100°C).

Major Products

Scientific Research Applications

Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) has several applications in scientific research:

Mechanism of Action

The compound exerts its catalytic effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonato(triphenylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
  • RuPhos Pd G3
  • tBuXPhos-Pd-G3
  • XPhos Pd G3

Uniqueness

Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II) is unique due to its xanthene-based ligand, which provides enhanced stability and reactivity compared to other palladium complexes. This makes it particularly effective in catalyzing a wide range of organic transformations.

Biological Activity

Xantphos palladacycle generation 4 (Xantphos Pd G4) is a prominent catalyst in the field of organic synthesis, particularly known for its role in palladium-catalyzed cross-coupling reactions. This article delves into the biological activity associated with this compound, exploring its applications, efficacy, and underlying mechanisms through diverse research findings.

Overview of Xantphos Palladacycle Gen 4

Xantphos Pd G4 is characterized by its enhanced stability and solubility in various solvents, which allows for efficient catalysis in cross-coupling reactions. The palladacycle framework is designed to minimize the formation of harmful by-products, making it a safer alternative compared to earlier generations of palladium precatalysts .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds synthesized using Xantphos Pd G4. For instance, novel quinazolin-4-one derivatives synthesized through palladium-catalyzed reactions exhibited significant antiproliferative activity against various cancer cell lines. These compounds demonstrated selective inhibition of key enzymes such as PI3K and HDAC, which are crucial in cancer progression .

Table 1: Antiproliferative Activity of Quinazolin-4-one Derivatives

CompoundIC50 (nM)Target EnzymeCancer Cell Line
48c<10PI3K δ, HDAC6MV411 (AML)
48d15PI3K γ, HDAC1A549 (Lung)
48e25HDAC6MCF-7 (Breast)

The lead compound 48c showed remarkable selectivity against cancer cells while sparing normal cells, indicating its potential for therapeutic applications .

The mechanism by which Xantphos Pd G4 facilitates biological activity involves the formation of reactive intermediates that can interact with biological macromolecules. The catalytic cycle typically involves:

  • Oxidative Addition : The palladium complex undergoes oxidative addition with aryl halides.
  • Transmetalation : The intermediate reacts with organometallic reagents.
  • Reductive Elimination : This step generates the desired biaryl product while regenerating the active palladium species.

This pathway has been shown to be effective in synthesizing biologically active compounds that can modulate cellular pathways implicated in cancer and other diseases .

Case Study 1: Synthesis of Anticancer Agents

In a study published in Nature Communications, researchers synthesized a series of quinazolinone derivatives using Xantphos Pd G4 as a catalyst. The study reported that these derivatives exhibited potent inhibition of cancer cell proliferation and induced apoptosis in resistant cell lines, showcasing the compound's potential utility in developing new cancer therapies .

Case Study 2: Cross-Coupling Reactions

Another significant application of Xantphos Pd G4 is its role in carbonylative Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules. Research demonstrated that this palladacycle could achieve high turnover numbers and frequencies, making it an efficient catalyst for drug discovery processes .

Safety and Toxicity Considerations

While Xantphos Pd G4 shows promise in various applications, safety assessments are crucial. The compound has been evaluated for toxicity, and preliminary data suggest that it possesses a favorable safety profile compared to earlier generations of palladium catalysts, which often produced harmful by-products like carbazole .

Properties

IUPAC Name

4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-1-sulfonate;N-methyl-2-phenylaniline;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O4P2S.C13H12N.Pd/c1-39(2)32-24-15-25-33(44(28-16-7-3-8-17-28)29-18-9-4-10-19-29)37(32)43-38-34(26-27-35(36(38)39)46(40,41)42)45(30-20-11-5-12-21-30)31-22-13-6-14-23-31;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h3-27H,1-2H3,(H,40,41,42);2-7,9-10,14H,1H3;/q;-1;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOVUEQXJMPHRD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC(=C51)S(=O)(=O)[O-])P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H43NO4P2PdS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621274-19-8
Record name Methanesulfonato[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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